molecular formula C31H49NO4 B075274 N,O-Diacetyltomatidine CAS No. 1181-86-8

N,O-Diacetyltomatidine

Cat. No. B075274
CAS RN: 1181-86-8
M. Wt: 499.7 g/mol
InChI Key: XBYGONLLFUVZNC-VRUMTIBZSA-N
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Description

N,O-Diacetyltomatidine (DAT) is a natural compound isolated from the roots of Solanum aculeatissimum, a plant commonly found in South America. DAT has gained attention in the scientific community due to its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In

Mechanism Of Action

The mechanism of action of N,O-Diacetyltomatidine is not fully understood. However, studies have shown that N,O-Diacetyltomatidine can inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase (HDAC). Additionally, N,O-Diacetyltomatidine can also induce oxidative stress in cancer cells, leading to cell death.

Biochemical And Physiological Effects

N,O-Diacetyltomatidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that N,O-Diacetyltomatidine can inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using N,O-Diacetyltomatidine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, N,O-Diacetyltomatidine has been shown to have low toxicity in animal models. However, one limitation of using N,O-Diacetyltomatidine in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N,O-Diacetyltomatidine. One area of interest is the development of N,O-Diacetyltomatidine analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N,O-Diacetyltomatidine and its potential applications in cancer therapy. Finally, more research is needed to explore the potential use of N,O-Diacetyltomatidine in other areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, N,O-Diacetyltomatidine is a natural compound with promising pharmacological properties. Its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential applications in cancer therapy and other areas.

Synthesis Methods

The synthesis of N,O-Diacetyltomatidine involves the extraction of Solanum aculeatissimum roots using a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N,O-Diacetyltomatidine has been extensively studied for its potential pharmacological properties. One of the most promising applications of N,O-Diacetyltomatidine is its ability to inhibit the growth of cancer cells. Studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

CAS RN

1181-86-8

Product Name

N,O-Diacetyltomatidine

Molecular Formula

C31H49NO4

Molecular Weight

499.7 g/mol

IUPAC Name

[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate

InChI

InChI=1S/C31H49NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h18-19,22-28H,7-17H2,1-6H3/t18-,19-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

XBYGONLLFUVZNC-VRUMTIBZSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)N(C1)C(=O)C

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C

Origin of Product

United States

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